5-(2-Methoxyphenyl)-2-methyl-3-phenyl-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(2-Methoxyphenyl)-2-methyl-3-phenyl-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)-2-methyl-3-phenyl-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 2-methoxybenzaldehyde with 2-methyl-3-phenylpyrazole in the presence of a base, followed by cyclization with 4-pyridinecarboxaldehyde under reflux conditions .
Industrial Production Methods
scalable laboratory methods have been developed for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which can be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-2-methyl-3-phenyl-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)-2-methyl-3-phenyl-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the ATP-binding pocket of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s fluorescent properties are attributed to its ability to undergo intramolecular charge transfer, which enhances its absorption and emission characteristics .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Thioglycoside derivatives: Studied for their cytotoxic activities against various cancer cell lines.
Uniqueness
5-(2-Methoxyphenyl)-2-methyl-3-phenyl-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine is unique due to its combination of a methoxyphenyl group, a methyl group, and a pyridinyl group, which contribute to its distinct chemical and biological properties. Its ability to act as a CDK2 inhibitor and its fluorescent properties make it a valuable compound for both medicinal chemistry and materials science .
Properties
Molecular Formula |
C25H20N4O |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-2-methyl-3-phenyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H20N4O/c1-17-24(19-8-4-3-5-9-19)25-27-21(20-10-6-7-11-23(20)30-2)16-22(29(25)28-17)18-12-14-26-15-13-18/h3-16H,1-2H3 |
InChI Key |
JMQAOXZQIKZJLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4OC)C5=CC=NC=C5 |
Origin of Product |
United States |
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